3-Bromo-6-methoxyimidazo[1,2-b]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
3-bromo-6-methoxyimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-3-2-6-9-4-5(8)11(6)10-7/h2-4H,1H3 |
InChI Key |
MSEJHRBBLYGKTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NC=C2Br)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 6 Methoxyimidazo 1,2 B Pyridazine and Derivatives
Classical Annulation and Cyclization Reactions
The formation of the fused imidazo[1,2-b]pyridazine (B131497) ring system traditionally relies on annulation strategies, which involve the construction of the imidazole (B134444) ring onto a pre-existing pyridazine (B1198779) core. researchgate.net
A foundational method for synthesizing the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone. nih.gov This reaction, often referred to as the Tschichibabin reaction, proceeds under mild basic conditions, such as in the presence of sodium bicarbonate. nih.gov
The mechanism involves the initial alkylation of the most nucleophilic ring nitrogen of the 3-aminopyridazine (B1208633) by the α-haloketone. nih.gov This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-b]pyridazine ring. The presence of a halogen on the pyridazine ring is crucial for achieving good yields. For instance, the synthesis of 3-amino-6-iodopyridazine can be achieved by refluxing 3-amino-6-chloropyridazine (B20888) in a hydroiodic acid solution, yielding the desired product in 81% yield. nih.gov The resulting 3-amino-6-halopyridazines can then be reacted with various α-bromoketones. nih.govumich.edu
For the synthesis of the specific target compound's precursor, 3-amino-6-methoxypyridazine (B1266373) would be the starting pyridazine derivative. This would then undergo condensation with a suitable three-carbon α,β-dihaloaldehyde or its equivalent, followed by bromination at the 3-position. A related procedure involves reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal, followed by reaction with bromoacetonitrile (B46782) to form 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. google.com
Table 1: Examples of Condensation Reactions for Imidazo[1,2-b]pyridazine Synthesis
| 3-Aminopyridazine Derivative | α-Halocarbonyl | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Amino-6-(phenylthio)pyridazine | 1-Bromopinacolone | 2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine | 71 | umich.edu |
| 3-Amino-6-(phenylthio)pyridazine | Chloroacetone | 2-Methyl-6-(phenylthio)imidazo[1,2-b]pyridazine | 66 | umich.edu |
Beyond the classical condensation, other ring-closing strategies are employed to construct the imidazo[1,2-b]pyridazine core. These methods often involve intramolecular reactions to form the crucial N-C bond that completes the imidazole ring. One such approach is the palladium-catalyzed intramolecular C-H amination. researchgate.net
Another powerful technique is Ring-Closing Metathesis (RCM), which is a widely used strategy for forming cyclic compounds, particularly macrocycles, by creating a carbon-carbon double bond. nih.govresearchgate.net While more commonly applied to larger rings, the principles of RCM can be adapted for the synthesis of heterocyclic systems. nih.gov In the context of imidazo[1,2-b]pyridazines, a precursor containing two appropriately positioned alkene tethers could undergo RCM to form the fused ring system, although this is a less conventional route compared to condensation methods. nih.gov
Aza-Robinson annulation represents another strategy for synthesizing fused bicyclic nitrogen-containing heterocycles. nih.gov This method involves a conjugate addition followed by an intramolecular aldol (B89426) condensation. While not a direct route to imidazo[1,2-b]pyridazines, it showcases an advanced cyclization strategy for building fused heterocyclic systems. nih.gov More direct one-pot methodologies include copper-catalyzed oxidative cyclization reactions, which can synthesize substituted imidazo[1,2-b]pyridazines from haloalkynes and aminopyridazines. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
The functionalization of the pre-formed imidazo[1,2-b]pyridazine scaffold, particularly at the 3-position, heavily relies on transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net The 3-bromo substituent on 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine serves as an excellent chemical handle for these transformations, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. illinois.edu
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. illinois.edunih.gov It is particularly effective for the arylation and heteroarylation of the 3-position of the imidazo[1,2-b]pyridazine core. researchgate.netnih.govresearchgate.net The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and esters. nih.gov
In a typical procedure, 3-bromoimidazo[1,2-b]pyridazine (B100983) derivatives are reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate. mdpi.com This methodology allows for the synthesis of a diverse library of 3-aryl- and 3-heteroaryl-imidazo[1,2-b]pyridazines. nih.gov
Table 2: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-b]pyridazine Derivatives
| Imidazo[1,2-b]pyridazine Substrate | Boronic Acid/Ester | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 85 | mdpi.com |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | 4-(6-(Thiophen-2-yl)imidazo[1,2-b]pyridazin-3-yl)benzaldehyde | 72 | mdpi.com |
| 1-Bromo-4-iodobenzene (Aryl Halide Example) | Trimethylsilylacetylene | Pd Catalyst | bis(4-bromophenyl)acetylene | - | wikipedia.org |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is the premier method for introducing alkynyl moieties onto the imidazo[1,2-b]pyridazine ring system. researchgate.net It typically proceeds under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgorganic-chemistry.org
The reaction of this compound with various terminal alkynes provides a direct route to 3-alkynyl derivatives. rsc.org These products are valuable in their own right and can serve as intermediates for further transformations. rsc.org The reaction is known for its high efficiency and functional group tolerance. organic-chemistry.org
Table 3: Sonogashira Coupling of 3-Bromo-substituted Heterocycles
| Substrate | Terminal Alkyne | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Various terminal alkynes | Pd/Cu | 3-Alkynyl-6-methyl-1,2,4,5-tetrazines | High | rsc.org |
| 3-Bromoimidazo[1,2-b]pyridazine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 3-(Phenylethynyl)imidazo[1,2-b]pyridazine | 95 | researchgate.net |
The Heck and Negishi couplings are also powerful tools for C-C bond formation, further expanding the synthetic utility of this compound.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This would allow for the introduction of vinyl groups at the 3-position of the imidazo[1,2-b]pyridazine core.
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organohalide and an organozinc compound. A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for successful coupling where other methods may fail.
Both the Heck and Negishi reactions are included in the repertoire of transition-metal-catalyzed methods used for the functionalization of the imidazo[1,2-b]pyridazine scaffold, providing access to a wide range of derivatives for various applications. researchgate.netresearchgate.net
An in-depth examination of the synthetic strategies for this compound reveals a variety of chemical reactions tailored to modify this specific heterocyclic scaffold. The following article details several key methodologies, focusing on palladium-catalyzed reactions, nucleophilic substitutions, and direct functionalization techniques.
Chemical Reactivity and Derivatization Strategies
Reactivity of the Bromo Substituent at C-3
The bromine atom at the C-3 position of the imidazo[1,2-b]pyridazine (B131497) ring is a key functional handle for introducing molecular diversity. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and nucleophilic substitution.
Cross-Coupling Reactivity of the Bromine Atom
The C-3 bromine atom readily participates in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of more complex derivatives.
Suzuki-Miyaura Coupling: While specific examples for 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine are not extensively documented in the reviewed literature, the Suzuki-Miyaura coupling is a widely employed method for the functionalization of related 3-bromo-imidazo[1,2-b]pyridazines. nih.gov This reaction typically involves the coupling of the bromo derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. The reaction conditions can be tailored to achieve high yields of the desired 3-aryl or 3-heteroaryl substituted products.
Heck Coupling: The Heck reaction provides a means to introduce vinyl groups at the C-3 position. For instance, 3-bromoimidazo[1,2-b]pyridazine (B100983) derivatives can be coupled with styrenes to furnish intermediates for pharmacologically active compounds. nih.gov The reaction is typically catalyzed by a palladium complex, and its efficiency can be influenced by the choice of catalyst, base, and solvent.
Sonogashira Coupling: The Sonogashira coupling is a powerful tool for the introduction of alkyne moieties. The reaction of 3-bromoimidazo[1,2-b]pyridazines with terminal alkynes, catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions to afford the corresponding 3-alkynyl derivatives. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org These products can serve as versatile intermediates for further transformations. dergipark.org.tr
Table 1: Examples of Cross-Coupling Reactions on the Imidazo[1,2-b]pyridazine Scaffold
| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-imidazo[1,2-b]pyridazine derivative, Arylboronic acid | Pd catalyst, Base | 3-Aryl-imidazo[1,2-b]pyridazine | nih.gov |
| Heck | 3-Bromoimidazo[1,2-b]pyridazine, Styrene | Pd catalyst | 3-Vinyl-imidazo[1,2-b]pyridazine | nih.gov |
| Sonogashira | 3-Bromo-imidazo[1,2-b]pyridazine, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 3-Alkynyl-imidazo[1,2-b]pyridazine | researchgate.net |
Nucleophilic Displacement of Bromine
The bromine atom at C-3 can also be displaced by various nucleophiles, although this pathway is generally less facile than cross-coupling reactions. The electron-deficient nature of the imidazo[1,2-b]pyridazine ring system can activate the C-3 position towards nucleophilic attack, particularly when further activated by electron-withdrawing groups or under specific reaction conditions.
An efficient method for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) has been developed, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This suggests that the C-3 bromo group can also be a target for nucleophilic attack, although the reactivity at the C-6 position is often more pronounced. While direct displacement of the 3-bromo group with amines or thiols on the 6-methoxy analog is not explicitly detailed, the principles of SNAr on this heterocyclic system indicate its potential. nih.gov
Reactivity of the Methoxy (B1213986) Substituent at C-6
The methoxy group at the C-6 position is another site for chemical modification, primarily through cleavage of the methyl-oxygen bond.
Reactivity of the Imidazo[1,2-b]pyridazine Ring System
The fused heterocyclic ring system itself possesses inherent reactivity, particularly towards electrophilic attack.
Electrophilic Aromatic Substitution
The imidazo[1,2-b]pyridazine ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. Theoretical and experimental studies on related imidazo[1,2-a]pyrazines indicate that electrophilic attack occurs preferentially at the C-3 position of the five-membered imidazole (B134444) ring. libretexts.org This is due to the ability of the nitrogen atoms to stabilize the resulting cationic intermediate.
In the case of this compound, the C-3 position is already occupied. Therefore, any further electrophilic substitution would be directed to other available positions on the ring. The directing effects of the existing bromo and methoxy substituents would play a crucial role in determining the regioselectivity of such reactions. The electron-donating methoxy group at C-6 would activate the pyridazine (B1198779) ring towards electrophilic attack, while the deactivating effect of the bromine atom at C-3 would also need to be considered.
Nucleophilic Addition and Substitution Patterns
The imidazo[1,2-b]pyridazine ring system is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions that can stabilize a negative intermediate (Meisenheimer complex) or possess a good leaving group.
The C-6 position , bearing a methoxy group, is susceptible to nucleophilic displacement. While halogens are more common leaving groups in this position, the methoxy group can also be substituted by strong nucleophiles, often requiring elevated temperatures or specific catalytic conditions. Studies on the related 3-bromo-6-chloroimidazo[1,2-b]pyridazine have shown that the C-6 position is readily substituted by a variety of amines. researchgate.net For instance, treatment with primary and secondary amines in the presence of a fluoride (B91410) source like cesium fluoride can efficiently yield C-6 aminated products. researchgate.net This reactivity is expected to translate to the 6-methoxy analog, although potentially requiring more forcing conditions due to the methoxy group being a slightly less effective leaving group than chlorine in this context.
The C-3 position is occupied by a bromine atom, making it an ideal handle for derivatization through transition-metal-catalyzed cross-coupling reactions. The bromine atom can be substituted by a wide range of nucleophiles, including amines and thiols, under appropriate catalytic conditions. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations are commonly employed to introduce new carbon-carbon and carbon-nitrogen bonds at this position, respectively. researchgate.net
Analog Design and Synthetic Libraries
The dual reactivity of this compound at the C-3 and C-6 positions allows for the systematic construction of large and diverse chemical libraries. These libraries are instrumental in exploring the structure-activity relationships (SAR) of new compounds and optimizing their pharmacological profiles.
Positional Scanning for Substituent Effects (e.g., C-2, C-3, C-6)
The biological activity and selectivity of imidazo[1,2-b]pyridazine derivatives are highly dependent on the nature and position of their substituents. Positional scanning, where different functional groups are systematically introduced at various positions on the scaffold, is a critical strategy in drug design.
C-6 Position: The substituent at the C-6 position has been shown to significantly influence the biological activity of imidazo[1,2-b]pyridazines. For example, in the development of kinase inhibitors, replacing a chloro group at C-6 with various amines has led to compounds with potent and selective activity. researchgate.net In the context of this compound, the methoxy group itself can be considered a starting point for derivatization, or it can be replaced with other functionalities to modulate properties such as solubility, metabolic stability, and target engagement.
C-3 Position: The C-3 position is another key site for modification. The introduction of aryl or heteroaryl groups via Suzuki coupling at this position can lead to compounds with enhanced potency and selectivity for various biological targets. The bromine atom in this compound serves as a versatile precursor for such modifications.
The following table, based on data for related imidazo[1,2-b]pyridazine analogs, illustrates the impact of substituents at different positions on kinase inhibitory activity.
Table 1: Illustrative Substituent Effects on Kinase Inhibition for the Imidazo[1,2-b]pyridazine Scaffold
| Position | Substituent | Observed Effect on Kinase Inhibition | Reference Compound Example |
|---|---|---|---|
| C-6 | Amino (e.g., morpholine) | Enhanced kinase inhibition compared to unsubstituted analogs. | 6-morpholino-imidazo[1,2-b]pyridazine derivatives |
| C-3 | Aryl (e.g., phenyl) | Increased potency for certain kinases. | 3-phenyl-imidazo[1,2-b]pyridazine derivatives |
| C-2 | Methyl | Modulation of selectivity and potency. | 2-methyl-imidazo[1,2-b]pyridazine derivatives |
Bioisosteric Replacements
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties.
For this compound, the methoxy group at the C-6 position is a prime candidate for bioisosteric replacement. Potential bioisosteres for a methoxy group include:
Other alkoxy groups: To fine-tune lipophilicity and steric bulk.
Small amines (e.g., -NH2, -NHMe, -NMe2): To introduce hydrogen bonding capabilities and alter polarity.
Thioethers (e.g., -SMe): To modify electronic properties and metabolic stability.
Trifluoromethyl (-CF3) or Trifluoromethoxy (-OCF3): To increase metabolic stability and alter electronic character.
The bromo group at C-3 could be replaced with other halogens (Cl, I) to modulate reactivity in cross-coupling reactions or with a cyano group (-CN) to act as a hydrogen bond acceptor.
Scaffold Modifications
Beyond simple substitution, the imidazo[1,2-b]pyridazine scaffold itself can be modified to explore new chemical space. This can involve altering the core heterocyclic system, a strategy known as "scaffold hopping." For example, the pyridazine ring could be replaced with other six-membered heterocycles like pyrimidine (B1678525) or pyrazine (B50134) to create related imidazo[1,2-a]pyrimidine (B1208166) or imidazo[1,2-a]pyrazine (B1224502) scaffolds. These modifications can lead to compounds with completely different biological activities or improved drug-like properties. mdpi.com
Furthermore, the imidazo[1,2-b]pyridazine core can be annulated with additional rings to create more complex, rigid structures. Such modifications can be achieved through intramolecular cyclization reactions, potentially leading to novel classes of compounds with unique pharmacological profiles.
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization (beyond basic identification)
Detailed NMR Spectroscopic Analysis for Regio- and Stereochemistry
No specific Nuclear Magnetic Resonance (NMR) data for 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine could be located. Detailed 1H and 13C NMR analyses are crucial for confirming the regiochemistry of the bromo and methoxy (B1213986) substituents on the imidazo[1,2-b]pyridazine (B131497) core. Such data would definitively establish the positions of these groups and provide insights into the electronic environment of the heterocyclic ring system. Without experimental spectra and coupling constant analysis, a definitive assignment of the chemical shifts for the protons and carbons of this specific molecule is not possible.
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) data, which would provide an exact mass measurement to confirm the elemental composition of this compound, is not available in the public domain. This analytical technique is essential for verifying the molecular formula of a newly synthesized or characterized compound.
X-ray Crystallography and Solid-State Structural Analysis
Elucidation of Molecular Conformation and Packing
There are no published X-ray crystal structures for this compound. X-ray crystallography would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the planarity of the fused ring system. Furthermore, it would reveal the packing arrangement of the molecules in the solid state and identify any significant intermolecular interactions, such as hydrogen bonding or π-stacking.
Co-crystal Structures with Biological Targets
Consistent with the lack of a primary crystal structure, there are no reports of co-crystal structures of this compound with any biological targets. Such studies are typically undertaken once a compound has shown significant biological activity and are used to understand the molecular basis of its mechanism of action.
Computational and Theoretical Investigations
Molecular Docking Studies for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how small molecules like 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine might interact with protein targets.
Prediction of Ligand-Protein Binding Modes
For the imidazo[1,2-b]pyridazine (B131497) scaffold, molecular docking studies have been instrumental in elucidating binding modes with various protein kinases, which are common targets for this class of compounds. nih.govresearchgate.net These studies typically show the imidazo[1,2-b]pyridazine core situated within the ATP-binding pocket of the kinase. The nitrogen atoms of the fused ring system are key to forming hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity.
In the case of this compound, it is predicted that the fundamental binding mode would be similar. The bromine atom at position 3 could potentially form halogen bonds with backbone carbonyls or other electron-rich residues in the binding pocket, thereby enhancing binding affinity. The methoxy (B1213986) group at position 6 would likely be oriented towards the solvent-exposed region of the binding site, where it could influence solubility and pharmacokinetic properties.
Analysis of Key Intermolecular Interactions
The stability of the ligand-protein complex is determined by a network of intermolecular interactions. For imidazo[1,2-b]pyridazine derivatives, these interactions commonly include:
Hydrogen Bonds: As mentioned, the nitrogen atoms of the imidazo[1,2-b]pyridazine core are crucial hydrogen bond acceptors.
Van der Waals Interactions: The planar aromatic surface of the scaffold engages in favorable van der Waals contacts with hydrophobic residues in the binding pocket.
Halogen Bonds: The bromine atom at the 3-position of the target compound can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.
A molecular docking study on a series of imidazopyridazine derivatives as inhibitors of the malarial kinase PfPK7 suggested interactions with amino acid residues such as Met120, Lys55, and Tyr117. nih.gov
| Interaction Type | Potential Interacting Residues (General for Scaffold) | Potential Role of Substituents in this compound |
|---|---|---|
| Hydrogen Bonding | Hinge region amino acids (e.g., Cys, Met) | Core nitrogen atoms act as acceptors. |
| Halogen Bonding | Backbone carbonyls, electron-rich side chains (e.g., Asp, Glu) | The 3-bromo group can act as a halogen bond donor. |
| Hydrophobic Interactions | Aliphatic and aromatic residues (e.g., Leu, Val, Phe) | The fused aromatic ring system provides a surface for these interactions. The 6-methoxy group's methyl could contribute. |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Electronic Structure and Reactivity Predictions
DFT calculations can map the electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) of a molecule. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. For the imidazo[1,2-b]pyridazine scaffold, the nitrogen atoms and the bromine substituent would significantly influence the electronic landscape. The bromine atom, being electronegative, would withdraw electron density, potentially making the adjacent carbon atom susceptible to nucleophilic attack under certain conditions. The methoxy group is an electron-donating group, which would increase the electron density on the pyridazine (B1198779) ring.
Conformational Analysis and Energetics
Conformational analysis helps to identify the most stable three-dimensional structure of a molecule. For a largely planar and rigid scaffold like imidazo[1,2-b]pyridazine, the primary conformational flexibility would arise from the rotation of the methoxy group at position 6. Quantum chemical calculations can determine the rotational barrier and the preferred orientation of this group, which can be important for its interaction with a protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
For imidazo[1,2-b]pyridazine derivatives, QSAR studies have been conducted to correlate various physicochemical descriptors with their inhibitory activity against specific targets. nih.gov A study on a series of 35 imidazopyridazine derivatives against the malarial kinase PfPK7 developed a statistically significant 2D-QSAR model with a squared correlation coefficient (r²) of 0.9242 and a cross-validated squared correlation coefficient (q²) of 0.8691. nih.gov This indicates a strong predictive ability of the model.
While a specific QSAR model for this compound has not been published, it would be expected that descriptors related to its electronic properties (influenced by the bromo and methoxy groups), hydrophobicity, and steric factors would be important variables in such a model.
| QSAR Descriptor Category | Potential Influence of Substituents in this compound |
|---|---|
| Electronic Descriptors (e.g., Hammett constants) | The electron-withdrawing nature of the 3-bromo group and the electron-donating nature of the 6-methoxy group would be key parameters. |
| Hydrophobic Descriptors (e.g., LogP) | The bromo and methoxy groups would contribute to the overall lipophilicity of the molecule. |
| Steric Descriptors (e.g., Molar Refractivity) | The size and shape of the substituents would be accounted for in these descriptors. |
Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the rational design of novel therapeutic agents. For the imidazo[1,2-b]pyridazine class, these models are crucial for identifying the key molecular features that govern their biological effects.
While specific 3D-QSAR models for this compound are not extensively documented in publicly available literature, the principles are well-established from studies on analogous heterocyclic systems. For instance, 3D-QSAR studies on related pyrazine (B50134) derivatives have successfully identified essential descriptors for their biological activity. japsonline.com These models typically use target-based alignment from docked poses to generate statistically valid predictions. japsonline.com
For the imidazo[1,2-b]pyridazine scaffold, interaction models have been constructed to elucidate the binding modes of these compounds with their biological targets, such as I-kappa B kinase beta (IKKβ). nih.gov These models have been instrumental in understanding the SAR, revealing that substitutions at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold can significantly influence inhibitory activity. nih.gov For example, the introduction of an electron-withdrawing group and hydrophobic substituents at the 3-position has been shown to improve permeability and affinity for IKKβ. researchgate.net
The development of predictive models for this class of compounds often involves the generation of a dataset of molecules with varying substituents and their corresponding biological activities. The data in the table below illustrates the diversity of substitutions that have been explored on the imidazo[1,2-b]pyridazine core to build such models.
| Compound ID | Scaffold | R1 (Position 3) | R2 (Position 6) | Target/Activity |
| K00135 | Imidazo[1,2-b]pyridazine | Varied Substituents | Varied Substituents | PIM Kinase Inhibitor |
| 27f | Imidazo[1,2-b]pyridazine | Aryl Substituents | Varied Substituents | Mps1 Kinase Inhibitor |
| SGI-1776 | Imidazo[1,2-b]pyridazine | Varied Substituents | Varied Substituents | PIM Kinase Inhibitor |
| Compound 15m | Imidazo[1,2-b]pyridazine | Varied Substituents | Varied Substituents | TRK Inhibitor |
This table is illustrative and compiled based on findings from various studies on imidazo[1,2-b]pyridazine derivatives. nih.govsemanticscholar.orgdergipark.org.tr
Virtual Screening and Lead Optimization Strategies
Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach has been successfully applied to the discovery of novel inhibitors based on imidazo-fused heterocyclic scaffolds.
For the related imidazo[1,2-a]pyridine (B132010) scaffold, a collaborative virtual screening effort was undertaken to explore hits for visceral leishmaniasis. nih.govresearchgate.netnih.gov This in silico screening of proprietary pharmaceutical company libraries allowed for the rapid expansion of the hit chemotype and the identification of compounds with improved antiparasitic activity and selectivity. nih.govresearchgate.netnih.gov The screening identified that positions 2, 3, 6, 7, and 8 of the core structure could tolerate changes while retaining anti-leishmanial activity. nih.gov
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a lead compound to produce a clinical candidate. For imidazo[1,2-b]pyridazine derivatives, lead optimization strategies have focused on modifying the substituents at various positions to improve potency, selectivity, and pharmacokinetic properties.
A key strategy has been the optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold. nih.gov In the development of IKKβ inhibitors, this led to an increase in both cell-free IKKβ inhibitory activity and TNFα inhibitory activity in cellular assays. nih.gov Similarly, in the pursuit of Mps1 kinase inhibitors, a scaffold change from an imidazo[1,2-a]pyrazine (B1224502) to an imidazo[1,2-b]pyridazine, combined with property-based optimization at the 6-position, resulted in a highly potent and orally bioavailable inhibitor. researchgate.net
The discovery of potent Tropomyosin receptor kinase (TRK) inhibitors also highlights the importance of lead optimization. Through structural modifications of the imidazo[1,2-b]pyridazine core, a representative compound, 15m, was developed that potently inhibited wild-type TRK and its resistant mutants. nih.gov This compound demonstrated good oral bioavailability, marking it as a promising lead for further development. nih.gov
The following table summarizes the outcomes of lead optimization efforts for various imidazo[1,2-b]pyridazine-based inhibitors.
| Lead Compound Series | Target | Optimization Strategy | Outcome |
| Imidazo[1,2-b]pyridazines | IKKβ | Optimization of 3- and 6-positions | Increased in vitro and in vivo potency researchgate.net |
| Imidazo[1,2-a]pyrazines | Mps1 | Scaffold hopping to imidazo[1,2-b]pyridazine and optimization of 6-position | Improved cellular activity and oral bioavailability researchgate.net |
| Imidazo[1,2-b]pyridazines | PIM Kinases | SAR studies at C3 and C6 positions | Identification of selective inhibitors with antileukemic potential semanticscholar.orgdergipark.org.tr |
| Imidazo[1,2-b]pyridazines | TRK | Structural optimization | Potent inhibitor of wild-type and mutant TRK with good oral bioavailability nih.gov |
This table is a summary of findings from the cited research articles.
Biological Activities and Molecular Mechanisms Pre Clinical Investigations
Kinase Inhibitory Activity
The imidazo[1,2-b]pyridazine (B131497) scaffold has been identified as a privileged structure in the development of protein kinase inhibitors. nih.gov Derivatives of this scaffold have demonstrated potent inhibitory activity against a variety of eukaryotic kinases, including those found in mammals and protozoa. nih.gov
Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRK) Inhibition (e.g., DYRK1A)
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a key regulator of cellular processes, and its abnormal activity is linked to several diseases. nih.gov The imidazo[1,2-b]pyridazine scaffold has been explored for its potential to inhibit this kinase family.
Research has shown that 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives can be selective inhibitors of DYRKs. nih.gov Specifically, certain compounds from this class have shown potent activity against DYRK1A, with IC₅₀ values below 100 nM. nih.gov One derivative, compound 20a, was identified as a particularly effective inhibitor of DYRK1A with an IC₅₀ value of 50 nM. nih.gov The inhibition of DYRK1A is considered a promising therapeutic strategy for conditions such as diabetes, as it can promote pancreatic β-cell proliferation. nih.govnih.gov
Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against DYRK1A
| Compound | Target Kinase | IC₅₀ (nM) |
|---|
Cdc2-Like Kinase (CLK) Inhibition
Cdc2-like kinases (CLKs) are another family of kinases that have been effectively targeted by imidazo[1,2-b]pyridazine derivatives. nih.gov These kinases are involved in the regulation of pre-mRNA splicing.
Similar to their activity against DYRKs, 3,6-disubstituted imidazo[1,2-b]pyridazines have demonstrated selective inhibition of CLKs. nih.gov Compound 20a, a notable derivative, was found to be a potent inhibitor of CLK1 and CLK4, with IC₅₀ values of 82 nM and 44 nM, respectively. nih.gov This highlights the potential of the imidazo[1,2-b]pyridazine scaffold to target multiple kinase families involved in critical cellular functions. nih.gov
Table 2: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivative against CLKs
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Derivative 20a | CLK1 | 82 nih.gov |
Transforming Growth Factor-β Activated Kinase (TAK1) Inhibition
Transforming growth factor-β activated kinase (TAK1) is a serine/threonine kinase that has been identified as a therapeutic target in multiple myeloma due to its upregulation in this cancer. nih.govrsc.org The imidazo[1,2-b]pyridazine core has been utilized to develop potent TAK1 inhibitors. nih.govrsc.org
Researchers have discovered that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines, particularly those with an aryl substituent at the 3-position, can inhibit TAK1 at nanomolar concentrations. nih.gov A lead compound from this series, compound 26, demonstrated an IC₅₀ of 55 nM against TAK1's enzymatic activity. nih.gov This was more potent than the known TAK1 inhibitor, takinib, which had an IC₅₀ of 187 nM under the same conditions. nih.gov
Table 3: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivative against TAK1
| Compound | Target Kinase | IC₅₀ (nM) |
|---|
Monopolar Spindle 1 (Mps1/TTK) Kinase Inhibition
Monopolar spindle 1 (Mps1), also known as TTK, is a crucial kinase for the mitotic checkpoint and is considered an attractive target in oncology. nih.govnih.gov The imidazo[1,2-b]pyridazine scaffold has been instrumental in the discovery of potent and selective Mps1 inhibitors. nih.gov
Through property-based optimization and a scaffold change from an initial hit, an imidazo[1,2-b]pyridazine-based compound, 27f, was developed. nih.gov This compound proved to be an extremely potent and selective Mps1 inhibitor, with a cellular Mps1 IC₅₀ of 0.70 nM and an A549 cell line IC₅₀ of 6.0 nM. nih.govebi.ac.uk Compound 27f demonstrated remarkable antiproliferative activity across various cancer cell lines. nih.govresearchgate.net
Table 4: Inhibitory and Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivative against Mps1/TTK
| Compound | Activity | IC₅₀ (nM) |
|---|---|---|
| Compound 27f | Cellular Mps1 Inhibition | 0.70 nih.govebi.ac.uk |
Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Inhibition
The imidazo[1,2-b]pyridazine scaffold has also been investigated for its potential in treating malaria by targeting kinases in the Plasmodium falciparum parasite. nih.govnih.gov One such target is the Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). nih.gov
Research into 3,6-disubstituted imidazo[1,2-b]pyridazines revealed potent inhibition of PfCLK1 (a Plasmodium falciparum CLK), with compound 20a showing an IC₅₀ of 32 nM. nih.gov Further studies have explored imidazopyridazines as potent inhibitors of PfCDPK1, leading to the development of analogues with useful in vitro activity and good selectivity against human kinases. nih.gov
Table 5: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivative against P. falciparum Kinase
| Compound | Target Kinase | IC₅₀ (nM) |
|---|
Phosphodiesterase 10 (PDE10) Inhibition
Phosphodiesterase 10 (PDE10) is an enzyme involved in cyclic nucleotide signaling, and its inhibition is being explored as a potential treatment for neuropsychiatric disorders like schizophrenia. researchgate.netnih.gov Novel imidazo[1,2-b]pyridazine derivatives have been identified as potent PDE10A inhibitors. researchgate.net
A series of novel imidazo[1,2-b]pyridazin-3-yl acetamide (B32628) derivatives were synthesized and evaluated for their PDE10A inhibitory activity. researchgate.net This research suggests that the imidazo[1,2-b]pyridazine scaffold can be effectively utilized to develop inhibitors for this enzyme class, offering a potential new therapeutic avenue. researchgate.net
Antiproliferative and Anticancer Activities (in vitro and cellular models)
The imidazo[1,2-b]pyridazine scaffold is recognized as a versatile motif in the development of compounds with potential therapeutic applications, including protein kinase inhibition. researchgate.net Derivatives of this core structure have been investigated for their anticancer properties. For instance, various 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their cytotoxic potential against several human cancer cell lines, including lung (A549), skin (B16-F10, SK-MEL-28), breast (MCF-7), and glioblastoma (HS-683) cells. mdpi.com Additionally, other analogues containing the imidazo[1,2-b]pyridazine nucleus have shown activity against breast, lung, and prostate cancer cell lines. dergipark.org.tr
However, specific data detailing the antiproliferative efficacy of 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine against particular cancer cell lines such as multiple myeloma, HeLa, MCF-7, or AML are not available in the reviewed scientific literature. Research has tended to focus on derivatives created from precursors like 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) rather than the biological activity of the methoxy-substituted compound itself. mdpi.com
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research into related compounds, such as 3-Bromo-6-methylimidazo[1,2-b]pyridazine, suggests that the imidazo[1,2-b]pyridazine structure can be associated with the induction of apoptosis in cancer cells, potentially through the modulation of cellular signaling pathways that control cell proliferation. The broader class of imidazo[1,2-b]pyridazine-based molecules has been explored for their ability to inhibit various kinases, enzymes that are often dysregulated in cancer and play a crucial role in cell survival and proliferation pathways. researchgate.netdergipark.org.tr Inhibition of these kinases can lead to cell death. dergipark.org.tr Despite this, specific studies demonstrating or detailing the mechanisms of apoptosis induction by this compound have not been identified.
Anti-infective Properties
The development of new anti-infective agents is a critical area of pharmaceutical research. While various heterocyclic compounds are known for their antimicrobial properties, specific studies on the antibacterial or antifungal activity of this compound are not present in the available literature. Research into the antimicrobial potential of the broader 6-bromo-1H-indazole class, which shares some structural similarities, has been conducted, but this does not provide direct evidence for the activity of the specific imidazo[1,2-b]pyridazine compound . researchgate.net
Tuberculosis remains a significant global health challenge, necessitating the discovery of new therapeutic agents. The imidazo[1,2-b]pyridazine scaffold has been identified as a promising starting point for the development of antitubercular drugs. google.com However, the scientific literature lacks specific reports on the evaluation of this compound for activity against Mycobacterium tuberculosis.
The imidazo[1,2-b]pyridazine nucleus is of interest in the search for new antiparasitic drugs. researchgate.netdergipark.org.tr For example, 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives have been developed and show potent in vitro activity against the protozoan parasite Giardia lamblia. uantwerpen.beresearchgate.net Furthermore, the related compound 3-Bromo-6-chloroimidazo[1,2-b]pyridazine serves as a chemical precursor for synthesizing inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a target for antimalarial therapies. protheragen.ai This indicates that the scaffold is relevant to antiparasitic drug discovery. Nevertheless, there is no specific data available from preclinical investigations on the efficacy of this compound against parasitic infections, including filarial infections in animal models like jirds.
Central Nervous System (CNS) Related Activities
The imidazo[1,2-b]pyridazine scaffold has been a focal point in the development of agents targeting the central nervous system.
A significant area of investigation for imidazo[1,2-b]pyridazine derivatives is their potential use as imaging agents for beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov In an effort to develop more effective amyloid-specific imaging agents, a series of imidazo[1,2-b]pyridazine derivatives were synthesized as isosteric analogs of IMPY, a known amyloid imaging agent. nih.gov The rationale was that the substitution of a CH group with a more polar imino group in the heterocyclic core could reduce the non-specific binding often associated with high lipophilicity. nih.gov
These derivatives were evaluated for their in vitro binding affinity to synthetic Aβ₁₋₄₀ aggregates. The binding affinities, expressed as inhibition constant (Ki) values, varied depending on the substitutions at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring. nih.gov Notably, the presence of a 2-(4'-dimethylaminophenyl) group was found to be a key structural feature for high binding affinity. nih.gov For instance, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrated a high binding affinity with a Ki value of 11.0 nM. nih.gov The in vitro data suggests that imidazo[1,2-b]pyridazine derivatives are a promising scaffold for the development of novel positron emission tomography (PET) radiotracers for imaging Aβ plaques in the brain. nih.gov
Table 1: In Vitro Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to Aβ₁₋₄₀ Aggregates
| Compound | Substituent at C-2 | Substituent at C-6 | Ki (nM) nih.gov |
|---|---|---|---|
| 1 | 4'-Dimethylaminophenyl | H | >1000 |
| 2 | 4'-Dimethylaminophenyl | Cl | 35.8 |
| 3 | 4'-Dimethylaminophenyl | Br | 45.2 |
| 4 | 4'-Dimethylaminophenyl | SMe | 11.0 |
| 5 | 4'-Dimethylaminophenyl | OMe | 48.5 |
| 6 | 4'-Aminophenyl | OMe | 179 |
| 7 | 4'-Methylaminophenyl | OMe | 125 |
Imidazo[1,2-b]pyridazines have been synthesized and studied for their interaction with central benzodiazepine (B76468) receptors (CBR) and peripheral-type (mitochondrial) benzodiazepine receptors (PBR). anu.edu.au Certain derivatives of this class have shown high and selective affinity for central benzodiazepine receptors, which are known to mediate the anxiolytic, sedative, and anticonvulsant effects of benzodiazepine drugs. anu.edu.au In vivo studies on some of these compounds that interact strongly with CBRs have indicated potential anticonvulsant and anticonflict activities. anu.edu.au
Other Pharmacological Activities (pre-clinical)
Beyond the central nervous system, the imidazo[1,2-b]pyridazine scaffold has been explored for other therapeutic applications.
The potential antihypertensive effects of imidazo[1,2-b]pyridazine derivatives have been inferred from studies on analogous structures. For instance, a series of imidazo[1,2-a]pyridine (B132010) derivatives have been synthesized and evaluated as non-peptidic angiotensin II receptor antagonists. nih.gov Several of these compounds demonstrated potent antihypertensive activity in both in vitro and in vivo models, with high affinity for the AT1 receptor. nih.gov This suggests that the imidazo-pyridine/pyridazine (B1198779) core may be a viable starting point for the design of new antihypertensive agents.
As mentioned previously, certain imidazo[1,2-b]pyridazine derivatives that bind to central benzodiazepine receptors have shown anticonvulsant and anticonflict properties in preclinical models. anu.edu.au Further supporting the potential of this heterocyclic family in managing seizures, studies on pyrroloimidazopyridines, which share a similar fused ring system, have demonstrated significant anticonvulsant effects in a genetic mouse model of sound-induced seizures. nih.gov The anticonvulsant activity of some of these derivatives was comparable to established antiepileptic drugs like phenytoin. nih.gov
Anti-inflammatory Activity
The imidazo[1,2-b]pyridazine scaffold is a structural motif that has been investigated for a range of biological activities, including anti-inflammatory properties. researchgate.net While direct preclinical studies on the anti-inflammatory effects of this compound are not extensively detailed in the available literature, research on the broader class of imidazo[1,2-b]pyridazines and structurally related pyridazine compounds points toward a potential role in modulating inflammatory responses. researchgate.netnih.gov
The anti-inflammatory potential of such compounds is often linked to their ability to interfere with key signaling pathways and enzymes involved in the inflammatory process. nih.gov For instance, related pyridazinone structures have been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) in cellular models. nih.gov The mechanism often involves the inhibition of critical inflammatory signaling pathways such as the nuclear factor κB (NF-κB) pathway. nih.govmdpi.com The exploration of the imidazo[1,2-b]pyridazine core is part of a continued effort to develop novel anti-inflammatory therapeutics. researchgate.netnih.gov
Elucidation of Molecular Mechanisms of Action
Preclinical research has identified several key intracellular protein kinases as molecular targets for derivatives of the imidazo[1,2-b]pyridazine scaffold. The validation of these targets provides a foundation for understanding the compound's therapeutic potential.
Glycogen Synthase Kinase-3β (GSK-3β): The imidazo[1,2-b]pyridazine structure has been used as a scaffold to design potent inhibitors of GSK-3β. nih.gov GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders like Alzheimer's disease. nih.gov The inhibition of GSK-3β by imidazo[1,2-b]pyridazine derivatives highlights its potential as a validated target for this class of compounds. nih.gov
Transforming Growth Factor-β Activated Kinase (TAK1): TAK1, a serine/threonine kinase, has been identified as a significant target for imidazo[1,2-b]pyridazine derivatives, particularly in the context of multiple myeloma. nih.gov Studies have shown that TAK1 is overexpressed and constitutively activated in multiple myeloma cells, making it a critical target for therapeutic intervention. nih.gov The discovery of imidazo[1,2-b]pyridazine-based compounds that effectively inhibit TAK1 validates it as a key molecular target. nih.gov
Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in the B cell receptor signaling pathway, playing a central role in the survival and proliferation of malignant B cells. nih.gov Specific derivatives of imidazo[1,2-b]pyridazine have been developed as potent and highly selective irreversible inhibitors of BTK, identifying it as a primary target for applications in B cell malignancies. nih.gov
Derivatives based on the imidazo[1,2-b]pyridazine core have demonstrated potent modulatory effects on the enzymatic activity of their identified kinase targets. This inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Research has led to the development of specific imidazo[1,2-b]pyridazine derivatives that show nanomolar potency against their targets. For example, a lead compound, referred to as compound 26, was found to inhibit TAK1 kinase activity with an IC₅₀ of 55 nM. nih.gov In another study, a derivative named compound 22 was identified as a highly potent irreversible inhibitor of BTK, with an IC₅₀ value of 1.3 nM. nih.gov
| Compound Class | Specific Derivative Example | Target Enzyme | Reported IC₅₀ | Reference |
|---|---|---|---|---|
| Imidazo[1,2-b]pyridazine | Compound 26 | TAK1 Kinase | 55 nM | nih.gov |
| Imidazo[1,2-b]pyridazine | Compound 22 (TM471-1) | Bruton's Tyrosine Kinase (BTK) | 1.3 nM | nih.gov |
The therapeutic effects of imidazo[1,2-b]pyridazine derivatives are mediated by their ability to modulate critical cellular signaling pathways downstream of their molecular targets.
Modulation of TAK1-Mediated Pathways: TAK1 is a key upstream kinase that activates both the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in response to stimuli like transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). nih.gov By inhibiting TAK1, imidazo[1,2-b]pyridazine derivatives can block the activation of these crucial pathways, which are involved in inflammation and cell survival, particularly in cancers like multiple myeloma where they are overactive. nih.gov
Modulation of GSK-3β-Mediated Pathways: GSK-3β plays a pivotal role in numerous signaling pathways. Its inhibition by imidazo[1,2-b]pyridazine derivatives can lead to the modulation of these pathways. nih.gov A prominent example is its role in the phosphorylation of the tau protein; inhibition of GSK-3β can reduce tau hyperphosphorylation, a pathological hallmark of Alzheimer's disease. nih.gov
Modulation of the B-Cell Receptor (BCR) Pathway: Inhibition of BTK by imidazo[1,2-b]pyridazine derivatives directly interferes with the BCR signaling pathway. nih.gov This pathway is essential for the development, maturation, and survival of B cells. nih.gov In malignant B cells, blocking this pathway can inhibit proliferation and migration, providing a clear mechanism of action for anti-cancer activity. nih.gov
Structure Activity Relationships Sar and Structure Property Relationships Spr
Impact of Substituents at C-3 and C-6 on Biological Activity
The C-3 and C-6 positions of the imidazo[1,2-b]pyridazine (B131497) core are critical sites for modification, often serving as primary points for diversification to modulate biological activity. The compound 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine serves as a key intermediate, where the bromine at C-3 is readily displaced through metal-catalyzed cross-coupling reactions to introduce a wide variety of substituents. researchgate.net
Studies on mTOR inhibitors have shown that C-3 diaryl urea (B33335) derivatives of the imidazo[1,2-b]pyridazine scaffold possess significant anti-proliferative activity. nih.gov For instance, compounds A17 and A18 in this class demonstrated potent mTOR inhibition with IC₅₀ values of 0.067 μM and 0.062 μM, respectively. nih.gov
Further investigations into Tyk2 JH2 inhibitors revealed that modifications at the C-3 position are crucial for high potency. nih.gov In a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs, SAR studies at the C-3 position led to the identification of a highly potent and selective inhibitor, compound 6 . nih.gov
The substituent at the C-6 position also plays a significant role in determining biological affinity and properties. In a series of derivatives designed as imaging agents for β-amyloid plaques, the nature of the C-6 substituent directly influenced binding affinity. A 6-methylthio analog (4 ) showed higher affinity for Aβ plaques (Ki = 11.0 nM) compared to its corresponding 6-methoxy analog (3 , Ki = 18.2 nM). nih.gov This indicates that even subtle electronic and steric changes at this position can have a measurable impact on target engagement.
The development of covalent inhibitors for cyclin-dependent kinases 12/13 (CDK12/13) also highlights the importance of these positions. Compound 24 , an imidazo[1,2-b]pyridazine derivative, emerged as a highly potent inhibitor (CDK12 IC₅₀ = 15.5 nM; CDK13 IC₅₀ = 12.2 nM) due to the specific substituents placed on the core scaffold. nih.gov
| Compound | Target | C-3 Substituent | C-6 Substituent | Activity (IC₅₀/Ki) |
|---|---|---|---|---|
| A18 | mTOR | Diaryl Urea Moiety | - | 0.062 µM |
| 3 | β-Amyloid Plaques | 4'-Dimethylaminophenyl | Methoxy (B1213986) | 18.2 nM |
| 4 | β-Amyloid Plaques | 4'-Dimethylaminophenyl | Methylthio | 11.0 nM |
| 24 | CDK12 / CDK13 | Specific moiety for covalent binding | - | 15.5 nM / 12.2 nM |
Influence of Other Ring Positions (e.g., C-2) on Selectivity and Potency
While C-3 and C-6 are common modification sites, the C-2 position also exerts a strong influence on the potency and selectivity of imidazo[1,2-b]pyridazine derivatives.
In the context of ligands for β-amyloid plaques, a 2-(4′-dimethylaminophenyl) group was found to be a key requirement for achieving desirable binding affinities. nih.gov When the 2-phenyl ring was replaced with pyridinyl or thiophenyl rings, the resulting compounds showed a significant reduction in binding affinity, suggesting a specific and favorable interaction of the 2-phenyl moiety with the target. nih.gov
Similarly, in the development of ligands for central and peripheral benzodiazepine (B76468) receptors, a range of 2-phenyl and substituted 2-phenyl imidazo[1,2-b]pyridazines were synthesized. nih.gov These compounds were identified as potent ligands, with their activity profile suggesting they act as full receptor agonists. nih.gov This highlights the critical role of an aryl substituent at the C-2 position for this particular biological target.
| Compound ID | C-2 Substituent | C-6 Substituent | Binding Affinity (Ki, nM) |
|---|---|---|---|
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 |
| 16a | Pyridin-2-yl | Methoxy | >1000 |
| 16b | Pyridin-3-yl | Methoxy | >1000 |
| 16c | Pyridin-4-yl | Methoxy | >1000 |
Physicochemical Property Modulation for Optimized Biological Interactions (e.g., lipophilicity, hydrogen bonding)
Researchers have actively manipulated the scaffold to fine-tune these properties. For example, in the pursuit of amyloid imaging agents, the imidazo[1,2-b]pyridazine core was chosen specifically as an isosteric replacement for other scaffolds with the goal of reducing ligand lipophilicity (measured as cLogP) and, consequently, non-specific binding in the brain. nih.gov Substitution of an aryl CH group with the pyridazine (B1198779) ring's nitrogen atom was an effective strategy to achieve this. nih.gov
Future Perspectives and Research Directions
Advanced Synthetic Strategies for Complex Derivatives
The generation of novel and complex derivatives from the 3-bromo-6-methoxyimidazo[1,2-b]pyridazine scaffold is critical for expanding its therapeutic potential. Modern synthetic organic chemistry offers a powerful toolkit for this purpose.
Cross-Coupling Reactions: The bromine atom at the C-3 position is ideally suited for various metal-catalyzed cross-coupling reactions. researchgate.net Techniques like Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is crucial for probing structure-activity relationships (SAR). researchgate.netresearchgate.net For instance, Suzuki coupling has been successfully used to introduce indazole and other moieties to the imidazo[1,2-b]pyridazine (B131497) core to create potent kinase inhibitors. nih.gov
C-H Activation: Direct C-H activation represents a more atom-economical approach to functionalization. researchgate.net Developing methodologies for the selective C-H arylation, benzylation, or alkylation of the imidazo[1,2-b]pyridazine ring system would provide efficient pathways to novel analogues, bypassing the need for pre-functionalized starting materials. researchgate.net
Late-Stage Functionalization: Strategies that allow for the modification of the scaffold in the final steps of a synthetic sequence are highly valuable. This includes the development of robust amination procedures at the C-6 position. Efficient methods for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) have been developed, providing high yields with a variety of amines. researchgate.net Adapting these methods for the 6-methoxy analogue would be a significant advancement.
| Synthetic Strategy | Position of Modification | Potential Added Groups | Reference |
| Suzuki Coupling | C-3 | Aryl, Heteroaryl | researchgate.netnih.gov |
| Heck Coupling | C-3 | Alkenyl | researchgate.netresearchgate.net |
| Sonogashira Coupling | C-3 | Alkynyl | researchgate.netresearchgate.net |
| C-H Activation | Various | Aryl, Benzyl, Alkyl | researchgate.net |
| Nucleophilic Aromatic Substitution | C-6 | Amines, Alkoxides | researchgate.netnih.gov |
Multitargeting Approaches for Complex Diseases
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. Molecules capable of modulating several targets simultaneously, known as multi-target drugs, can offer superior efficacy and a reduced likelihood of drug resistance. The imidazo[1,2-b]pyridazine scaffold is an excellent starting point for designing such agents. nih.gov
Ponatinib, an imidazo[1,2-b]pyridazine derivative, is a clinical example of a successful multi-kinase inhibitor. nih.gov This demonstrates the scaffold's ability to interact with the ATP-binding site of various kinases. Future work could focus on designing derivatives of this compound that are rationally designed to inhibit specific combinations of targets relevant to a particular disease. For example, designing a molecule that inhibits both a key protein kinase and a protein involved in inflammatory pathways could be a powerful approach for treating certain cancers. nih.govdergipark.org.tr The scaffold has also been investigated for its potential to target β-amyloid plaques in Alzheimer's disease, and combining this activity with kinase inhibition could lead to novel disease-modifying therapies. nih.gov
Integration of Artificial Intelligence and Machine Learning in Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. mdpi.com These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, thereby accelerating the design-make-test-analyze cycle. mdpi.com
For the imidazo[1,2-b]pyridazine scaffold, AI and ML can be applied in several ways:
Predictive Modeling: ML algorithms can be trained on existing SAR data to predict the biological activity, selectivity, and pharmacokinetic properties of virtual compounds. mdpi.com This allows for the in silico screening of large virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. mdpi.com These models can learn the underlying chemical rules of the imidazo[1,2-b]pyridazine scaffold and generate novel derivatives with a high probability of being active against a specific biological target.
Protein Structure Prediction: AI tools have made significant strides in accurately predicting the three-dimensional structures of proteins. mdpi.com This is invaluable for structure-based drug design, enabling the precise design of imidazo[1,2-b]pyridazine derivatives that fit optimally into the binding site of a target protein. mdpi.com
Development of Chemical Probes for Biological Research
Chemical probes are small molecules used to study the function of proteins and biological pathways in their native environment. The imidazo[1,2-b]pyridazine scaffold, with its proven biological activities, is an excellent foundation for creating such probes.
Derivatives of this scaffold have already been developed as radioligands for imaging β-amyloid plaques using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov This demonstrates their utility in visualizing and studying disease processes in vivo. Future research can expand on this by:
Developing Fluorescent Probes: Attaching a fluorophore to the this compound core could create probes for use in fluorescence microscopy and other cell-based imaging assays.
Creating Photoaffinity Labels: These probes can be used to covalently label and identify the specific protein targets of a bioactive compound, which is a critical step in understanding its mechanism of action.
Designing Selective Radiotracers: Further optimization of imidazo[1,2-b]pyridazine-based radioligands could lead to probes with higher affinity and selectivity for targets like peripheral benzodiazepine (B76468) receptors, which are upregulated in tumors and sites of inflammation. anu.edu.au
Exploration of Novel Biological Targets for the Imidazo[1,2-b]pyridazine Scaffold
While the imidazo[1,2-b]pyridazine scaffold is well-known for its kinase inhibitory activity, its structural features make it a "privileged scaffold" capable of interacting with a wide range of biological targets. nih.govdergipark.org.tr A key future direction is to explore new therapeutic applications by screening derivatives against novel targets.
Recent research has already pointed towards new possibilities:
Antiviral and Antibacterial Agents: The scaffold has shown potent activity against human picornaviruses and as a bactericidal agent against plant pathogens by targeting virulence factors. acs.orgnih.gov
Targeting Resistant Cancers: Researchers are designing imidazo[1,2-a]pyridine (B132010) derivatives as covalent inhibitors to target traditionally "undruggable" cancer targets like KRAS G12C. rsc.org Similarly, imidazo[1,2-b]pyridazine derivatives are being developed as potent inhibitors of Tropomyosin receptor kinases (TRKs) to overcome resistance to existing therapies. nih.gov
Immunomodulation: Derivatives have been identified as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a key mediator in autoimmune and inflammatory diseases. nih.gov
Systematic screening of a diverse library of this compound derivatives against a broad panel of enzymes, receptors, and ion channels is likely to uncover new and unexpected biological activities, further expanding the therapeutic utility of this remarkable scaffold.
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids can introduce substituents at the C3 position of the imidazo[1,2-b]pyridazine scaffold. Key steps include:
- Using 6-chloroimidazo[1,2-b]pyridazine as a precursor, followed by bromination at C3 .
- Optimizing solvent systems (e.g., pentan-1-ol or DMA) and catalysts (Pd(PPh₃)₂Cl₂) to achieve high yields (75–89%) .
- Amination at C6 via nucleophilic substitution with primary/secondary amines under CsF catalysis in DMSO at 100°C .
Q. How is this compound characterized structurally?
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm regiochemistry and substitution patterns. For example, aromatic protons appear at δ 7.15–8.28 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 304.0188 for C₁₂H₁₁N₅Br) with precision (Δ < 4 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., sp² C-H stretches at ~3090 cm⁻¹) .
Q. What are the key reactivity patterns of this compound?
- Electrophilic Substitution : Bromine at C3 directs further functionalization (e.g., Suzuki coupling) due to its electron-withdrawing effect .
- Nucleophilic Displacement : The C6 methoxy group can be replaced with amines or thiols under basic conditions .
- Oxidative Coupling : CAN-mediated oxidation enables cross-dehydrogenative coupling with electron-rich arenes .
Advanced Research Questions
Q. How can catalytic systems be optimized for C3-arylation of imidazo[1,2-b]pyridazines?
- Solvent Effects : DMA enhances reaction efficiency compared to polar protic solvents (e.g., pentan-1-ol reduces byproduct formation) .
- Catalyst Loading : Pd(PPh₃)₂Cl₂ at 5 mol% achieves turnover frequencies >100 h⁻¹ in direct arylations .
- Substrate Scope : Electron-deficient aryl bromides (e.g., 4-bromonitrobenzene) show higher reactivity than chlorides .
Q. What strategies improve the biological activity of imidazo[1,2-b]pyridazine derivatives?
- Substituent Engineering : Adding methylenedioxy or fluorophenyl groups at C2/C3 enhances binding affinity to targets like TYK2 (IC₅₀ ≤1 nM) .
- Allosteric Modulation : Imidazo[1,2-b]pyridazines act as pseudokinase inhibitors by targeting the JH2 domain, preserving selectivity over JH1 .
- SAR Studies : Methoxy groups at C6 reduce cytotoxicity but may lower metabolic stability, necessitating prodrug strategies .
Q. How do reaction conditions influence regioselectivity in amination reactions?
- Temperature Control : Heating at 100°C in DMSO ensures complete conversion without decomposition .
- Base Selection : CsF outperforms K₂CO₃ in minimizing side reactions during C6 amination .
- Steric Effects : Bulky amines (e.g., 2-(pyridin-4-yl)ethylamine) require longer reaction times (24–48 h) for complete substitution .
Methodological Considerations
Q. What analytical techniques resolve contradictions in spectral data for derivatives?
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions .
- X-ray Crystallography : Confirms regiochemistry of ambiguous substitutions (e.g., distinguishing C2 vs. C3 arylation) .
- HPLC Purity Analysis : Uses reverse-phase C18 columns with TFA-modified mobile phases to detect trace impurities (<0.5%) .
Q. How can cross-coupling byproducts be minimized in scaled-up syntheses?
- Oxygen-Free Conditions : Rigorous nitrogen purging prevents Pd catalyst oxidation .
- Precision in Stoichiometry : Aryl boronic acids in 1.1–1.2 equiv. reduce homo-coupling byproducts .
- Flash Chromatography : Silica gel with EtOAc/hexanes gradients (45:55 to 60:40) isolates products in >95% purity .
Therapeutic Development
Q. What in vitro models validate the anti-inflammatory potential of these compounds?
- Cellular Assays : Inhibition of IL-12/IL-23 signaling in THP-1 monocytes (EC₅₀ ≤10 nM) .
- Kinase Profiling : Selectivity screens against JAK1/2/3 confirm TYK2-specific inhibition (≥100-fold selectivity) .
- Metabolic Stability : Microsomal assays (human liver microsomes) guide structural modifications to improve half-life .
Q. How are imidazo[1,2-b]pyridazines optimized for blood-brain barrier penetration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
